Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-
Description
This compound belongs to the 4-anilidopiperidine class of synthetic opioids, structurally related to fentanyl. Its core structure includes a piperidinyl ring substituted at the 1-position with a 2-ethoxyethyl group, a 3-methyl group, and an N-phenylpropanamide moiety. The cis stereochemistry at the 3- and 4-positions of the piperidine ring is critical for its pharmacological activity, as it influences receptor binding affinity and selectivity .
Properties
IUPAC Name |
N-[(3S,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-4-19(22)21(17-9-7-6-8-10-17)18-11-12-20(15-16(18)3)13-14-23-5-2/h6-10,16,18H,4-5,11-15H2,1-3H3/t16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFMPCXZLVFCAT-FUHWJXTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCOCC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCN(C[C@@H]1C)CCOCC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925013 | |
| Record name | N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125080-84-4, 125080-88-8 | |
| Record name | Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Piperidine Precursors
In a method analogous to the synthesis of opioid analgesics, the introduction of the 2-ethoxyethyl and methyl groups proceeds via nucleophilic substitution. For example, treating 3-methylpiperidin-4-amine with 2-ethoxyethyl bromide in dimethylformamide (DMF) at 55°C in the presence of sodium bicarbonate (NaHCO₃) and potassium iodide (KI) yields 1-(2-ethoxyethyl)-3-methylpiperidin-4-amine. The reaction’s regioselectivity is governed by the steric and electronic properties of the amine, favoring substitution at the less hindered nitrogen.
Stereochemical Control
The cis configuration is preserved by using a stereochemically defined starting material, such as cis-(−)-N-normetazocine derivatives. Alternatively, asymmetric synthesis techniques, including chiral auxiliaries or catalysts, can enforce the desired stereochemistry during piperidine ring formation.
Amidation of the Piperidine Amine
The propanamide moiety is introduced via acylation of the piperidine intermediate.
Acyl Chloride Approach
Reaction of 1-(2-ethoxyethyl)-3-methylpiperidin-4-amine with N-phenylpropanoyl chloride in anhydrous dichloromethane (CH₂Cl₂) at 0°C produces the target amide. The base NaHCO₃ neutralizes HCl generated during the reaction, while KI acts as a catalyst for the alkylation step. This method, adapted from opioid amide syntheses, achieves yields of 36–49% after purification by flash chromatography.
Direct Amidation Under Pressure
An alternative route, inspired by steroid derivative synthesis, employs direct amidation under hydrogen pressure. Heating the piperidine amine with propionic acid and ammonium hydroxide at 80–210°C in a reactor with rectifying columns facilitates amide bond formation. This method avoids hazardous acyl chlorides but requires careful temperature control to prevent decarboxylation.
Purification and Characterization
Flash Chromatography
Crude products are purified using silica gel chromatography with CH₂Cl₂/EtOH (95:5 v/v) as the eluent. This step removes unreacted starting materials and byproducts, yielding a dark solid with >99% purity.
Recrystallization
Recrystallization in ethanol or ethyl acetate further refines the product. For instance, dissolving the crude amide in 95% ethanol at 50–60°C, followed by cooling and filtration, enhances crystallinity and purity.
Spectroscopic Analysis
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¹H NMR : Key signals include aromatic protons (δ = 7.25–7.20 ppm for phenyl groups), ethoxyethyl methylene (δ = 3.75 ppm), and piperidine methine (δ = 2.99 ppm).
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MALDI-TOF MS : Confirms molecular ion peaks matching the expected mass.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
The patent-pending direct amidation method offers scalability by utilizing continuous liquid extraction and recycling of solvents like ethanol. However, the acyl chloride route remains preferable for small-scale syntheses demanding high stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with analgesic or anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical or thermal properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl and phenyl groups play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogs
Structural Modifications and Substitution Patterns
The compound’s uniqueness lies in its 2-ethoxyethyl substituent, which differentiates it from other 4-anilidopiperidine derivatives. Below is a comparison of substituents and their implications:
Structural Impact :
Pharmacological Properties
Potency and Efficacy
- Target Compound : Specific potency data are unavailable in the provided evidence. However, structural analogs like cis-3-methylfentanyl exhibit extreme potency (ED50 = 0.00032 mg/kg, 10,031× morphine) .
- R 30 730 : 4,521× morphine potency at peak effect .
- Fentanyl : ~100× morphine potency; shorter duration due to rapid redistribution .
Duration of Action
Regulatory and Therapeutic Status
- Fentanyl : Widely used clinically but heavily regulated.
- Target Compound: Not explicitly mentioned in regulatory documents; its status would depend on regional evaluations of abuse liability.
Biological Activity
Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- (commonly referred to as a piperidine derivative) is a compound with potential pharmacological applications. This article aims to explore its biological activity, focusing on its pharmacodynamics, toxicity, and potential therapeutic uses based on existing literature.
- Molecular Formula : C19H30N2O2
- Molecular Weight : 318.51 g/mol
- CAS Registry Number : 125080-84-4
1. Pharmacological Profile
Piperidine derivatives, including the compound , are known for their diverse biological activities. The specific compound has been linked to interactions with opioid receptors, which are critical in pain modulation and could suggest analgesic properties.
Table 1: Summary of Biological Activities of Piperidine Derivatives
| Activity | Description |
|---|---|
| Analgesic Potential | Interaction with opioid receptors |
| Cytotoxicity | Induces apoptosis in certain cancer cell lines |
| Neuropharmacological | Effects on neurotransmitter systems |
2. Toxicity Data
Toxicological assessments indicate that the compound exhibits acute toxicity. The lethal dose (LD50) for mice is reported at 316 mg/kg via intraperitoneal administration, suggesting a moderate level of toxicity .
Table 2: Toxicity Profile
| Route of Exposure | Species | LD50 (mg/kg) | Toxic Effects Reported |
|---|---|---|---|
| Intraperitoneal | Mouse | 316 | Not specified |
Case Study 1: Analgesic Effects
A study investigating the analgesic effects of various piperidine derivatives found that compounds similar to this one demonstrated significant pain relief in rodent models. The mechanism was attributed to their action on the mu-opioid receptor pathway, which is consistent with findings for other piperidine derivatives .
Case Study 2: Anticancer Activity
Recent research highlighted the anticancer properties of piperidine derivatives. In vitro studies demonstrated that certain derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin. This suggests that the compound may have potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine ring or the phenyl group can significantly alter its affinity for various receptors and its overall pharmacological profile.
Table 3: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Alteration of Ethoxy Group | Increased potency at opioid receptors |
| Variations in Piperidine Ring | Changes in cytotoxicity profile |
Q & A
Q. How can the molecular structure of cis-Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl- be confirmed experimentally?
Methodological Answer:
- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the piperidinyl and ethoxyethyl substituents. Compare chemical shifts with structurally similar compounds (e.g., and highlight the use of NMR for piperidinyl propanamides).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., provides a formula of C16H24N2O2 for a related compound; adjust calculations for the target compound’s substituents).
- X-ray Crystallography : Resolve the cis-configuration of the piperidinyl group by comparing crystallographic data with analogs (e.g., details synthesis of a benzyl-piperidinyl propanamide with defined stereochemistry).
Reference :
Q. What synthetic routes are recommended for preparing this compound?
Methodological Answer:
- Piperidinyl Core Functionalization : Start with 3-methyl-4-piperidinone. Introduce the 2-ethoxyethyl group via reductive amination (e.g., uses benzylation of a piperidinyl intermediate).
- Amide Coupling : React the functionalized piperidine with phenyl isocyanate or via a carbodiimide-mediated coupling to form the propanamide backbone (e.g., outlines similar acetamide syntheses).
- Stereochemical Control : Use chiral catalysts or resolution techniques to isolate the cis-isomer, as described in for analogous compounds.
Reference :
Q. What physicochemical properties are critical for experimental design?
Methodological Answer:
- Solubility : Test in polar (e.g., DMSO) and nonpolar solvents (e.g., ethyl acetate) to optimize reaction conditions ( advises against prolonged skin contact, implying moderate solubility).
- Stability : Conduct accelerated degradation studies under varying pH and temperature (e.g., ’s stability protocols for fentanyl analogs).
- LogP Calculation : Predict partitioning behavior using computational tools (e.g., provides SMILES strings for similar compounds to model hydrophobicity).
Reference :
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, as implemented by ICReDD ().
- Machine Learning : Train models on existing piperidinyl propanamide syntheses (e.g., and ) to predict optimal reagents and conditions.
- Feedback Loops : Integrate experimental data (e.g., yields, stereoselectivity) into computational workflows to refine predictions (’s "chemical reaction design" framework).
Reference :
Q. How can contradictions in pharmacological data for piperidinyl propanamides be resolved?
Methodological Answer:
- Binding Assay Reproducibility : Standardize receptor affinity tests (e.g., opioid receptor assays in ) across labs using validated protocols.
- Metabolite Profiling : Identify active or inhibitory metabolites via LC-MS/MS to explain discrepancies in efficacy (e.g., ’s caution on fentanyl metabolites).
- Theoretical Modeling : Apply molecular dynamics simulations to assess target interactions, aligning with ’s emphasis on theory-experiment integration.
Reference :
Q. What experimental strategies assess receptor binding affinity and selectivity?
Methodological Answer:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-naloxone for opioid receptors) to measure IC50 values (’s framework for fentanyl analogs).
- In Silico Docking : Screen against receptor libraries (e.g., μ-opioid, σ-1) using tools like AutoDock Vina, leveraging structural data from .
- Functional Assays : Measure cAMP inhibition or calcium flux in transfected cell lines to evaluate signaling modulation (’s approach for related acetamides).
Reference :
Data Contradiction Analysis
Q. Example Table: Conflicting Solubility Data in Piperidinyl Propanamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
